![molecular formula C28H57B B3048284 1-Bromooctacosane CAS No. 16331-21-8](/img/structure/B3048284.png)
1-Bromooctacosane
Overview
Description
Scientific Research Applications
Phase Transition and Structural Properties
- Structural and Transition Behaviors : Research by Nakamura and Watanabe (1978) explored the structures and transition behaviors of long-chain primary bromides, including 1-bromooctacosane. Using the X-ray powder diffraction method, they observed that these compounds exhibit solid-state phase transitions. The crystal structures were found to be monoclinic at room temperature, with lattice constants changing with the number of carbon atoms.
Physical Properties: Density and Viscosity
- Density and Viscosity Measurements : The research by Begum, Akhtar, Habibullah, and Saleh (1995) focused on the density and viscosity of 1-bromoalkanes. They found that the molar volumes of these compounds, including 1-bromooctacosane, follow an additive rule. The study also calculated thermal expansivities from density data and explored the variation of viscosity as a function of chain length and temperature.
Viscosity Interpretation Using Free Volume Theory
- Experimental Data and Interpretation : A more recent study by Ryshkova, Belenkov, and Postnikov (2020) presented new experimental data for the viscosity of various 1-bromoalkanes, including 1-bromooctacosane, over a wide temperature range. They demonstrated that the viscosity of these compounds satisfies the Bingham-Coombs model based on the free volume approach, revealing a quantitative connection between excluded volume, van der Waals volume, and packing fraction.
Solvent Effects on Self-Assembly
- Self-Assembled Monolayers Study : The solvent effects on the self-assembly of 1-bromoeicosane on graphite were examined in a study by Florio et al. (2009). Although this study focused on 1-bromoeicosane, it provides insights relevant to the behavior of similar long-chain bromoalkanes like 1-bromooctacosane. They observed different assembly structures under varying conditions, indicating the influence of solvent on molecular arrangement.
Safety and Hazards
properties
IUPAC Name |
1-bromooctacosane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H57Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h2-28H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGPMZDZIQAPIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288016 | |
Record name | 1-Bromooctacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16331-21-8 | |
Record name | 1-Bromooctacosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16331-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromooctacosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromooctacosane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromooctacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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